molecular formula C9H5Cl2N3O B1455811 1-(2,3-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1423029-67-7

1-(2,3-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No. B1455811
M. Wt: 242.06 g/mol
InChI Key: ODALYNTXJZJHIS-UHFFFAOYSA-N
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Description

1-(2,3-Dichlorophenyl)piperazine (also known as 2,3-DCPP) is a chemical compound from the phenylpiperazine family . It is both a precursor in the synthesis of aripiprazole and one of its metabolites .


Synthesis Analysis

While specific synthesis methods for “1-(2,3-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde” are not available, 1-(2,3-Dichlorophenyl)piperazine is known to be a precursor in the synthesis of aripiprazole .


Molecular Structure Analysis

The molecular structure of 1-(2,3-Dichlorophenyl)piperazine consists of a piperazine ring attached to a 2,3-dichlorophenyl group . The exact molecular structure of “1-(2,3-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde” is not available in the retrieved data.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(2,3-Dichlorophenyl)piperazine include a molecular weight of 267.58 . The exact physical and chemical properties of “1-(2,3-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde” are not available in the retrieved data.

Scientific Research Applications

Molecular Rearrangements and Synthesis

  • The compound has been involved in studies on molecular rearrangements, specifically in the context of 4-iminomethyl-1,2,3-triazoles. These rearrangements have been utilized for synthesizing 1-alkyl-1,2,3-triazole-4-carbaldehydes from 1-phenyl-1,2,3-triazole-4-carbaldehyde, showing the compound's role in facilitating the synthesis of new chemical entities (L'abbé et al., 1990).

Antimicrobial and Antioxidant Activities

  • A series of compounds, including 1-(2,3-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde derivatives, have been synthesized and evaluated for their antimicrobial and antioxidant activities. Some of these compounds have shown broad-spectrum antimicrobial activities and moderate to good antioxidant activities, indicating the potential of these compounds in developing new antimicrobial and antioxidant agents (Bhat et al., 2016).

Antimicrobial Activity of Derivatives

  • Derivatives of 1-(2,3-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde, specifically (E)-2-[(1-substituted phenyl-1H-1,2,3-triazol-4-yl)methylene]-2,3-dihydro-1H-inden-1-ones, have been synthesized and tested for their antimicrobial activity. These compounds have demonstrated moderate to good activity against various bacterial and fungal organisms, highlighting the compound's relevance in the development of new antimicrobial agents (Swamy et al., 2019).

Structural Analysis and Inhibition Activity

  • The crystal structures of derivatives of 1-(2,3-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde have been analyzed, with some compounds showing significant α-glycosidase inhibition activity. These findings suggest potential applications in the development of inhibitors for enzymes relevant in various diseases (Gonzaga et al., 2016).

Safety And Hazards

Safety data for 1-(2,3-Dichlorophenyl)piperazine indicates that it may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to avoid dust formation, breathing vapors, mist, or gas, and contact with skin and eyes .

properties

IUPAC Name

1-(2,3-dichlorophenyl)triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N3O/c10-7-2-1-3-8(9(7)11)14-4-6(5-15)12-13-14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODALYNTXJZJHIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)N2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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